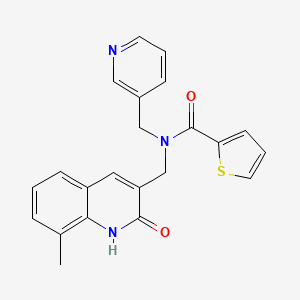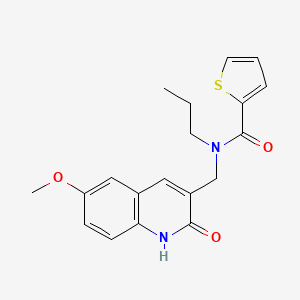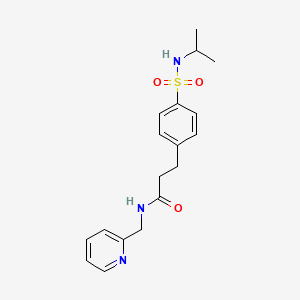
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as Compound A, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to have a unique mechanism of action that makes it an attractive candidate for further study.
作用機序
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has a unique mechanism of action that involves the inhibition of the activity of the enzyme PDE4. This enzyme is involved in the regulation of inflammatory responses and is a target for the development of anti-inflammatory drugs. By inhibiting the activity of PDE4, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A reduces the production of inflammatory mediators and reduces inflammation.
Biochemical and Physiological Effects:
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
実験室実験の利点と制限
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has a unique mechanism of action that makes it an attractive candidate for further study. However, the limitations of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, to determine its potential therapeutic applications and dosage requirements. Additionally, further studies are needed to determine the safety and toxicity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, as well as its potential interactions with other drugs. Overall, the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has the potential to lead to the development of new and effective treatments for inflammatory diseases and cancer.
合成法
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been synthesized through various methods, including a one-pot synthesis method that involves the reaction of 4-(N-isopropylsulfamoyl)phenylboronic acid with 2-bromomethylpyridine in the presence of a palladium catalyst. This method has been found to be efficient and yields high purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A.
科学的研究の応用
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-9-6-15(7-10-17)8-11-18(22)20-13-16-5-3-4-12-19-16/h3-7,9-10,12,14,21H,8,11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNSLVMPIAGYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylsulfamoyl-phenyl)-N-pyridin-2-ylmethyl-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

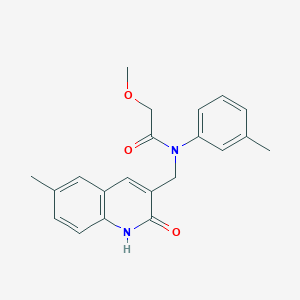

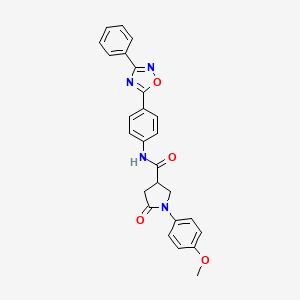
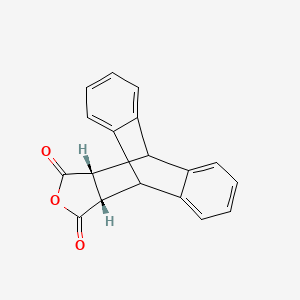

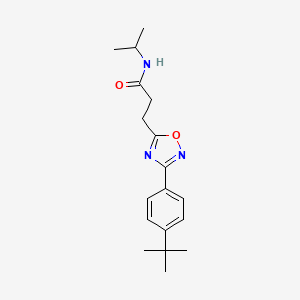

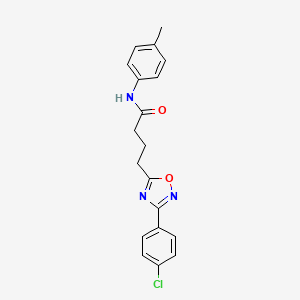


![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
